![molecular formula C16H12F2N2O B7455428 N-(2,5-difluorophenyl)-2-(1H-indol-3-yl)acetamide](/img/structure/B7455428.png)
N-(2,5-difluorophenyl)-2-(1H-indol-3-yl)acetamide
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Overview
Description
N-(2,5-difluorophenyl)-2-(1H-indol-3-yl)acetamide, also known as DIFA, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. DIFA belongs to the class of indole-based compounds and has been found to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and neuroprotective effects.
Mechanism of Action
The mechanism of action of N-(2,5-difluorophenyl)-2-(1H-indol-3-yl)acetamide is not fully understood. However, it has been suggested that N-(2,5-difluorophenyl)-2-(1H-indol-3-yl)acetamide exerts its biological effects by modulating the activity of various signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway and the mitogen-activated protein kinase (MAPK) pathway. N-(2,5-difluorophenyl)-2-(1H-indol-3-yl)acetamide has also been found to interact with various proteins, including cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory mediators.
Biochemical and Physiological Effects:
N-(2,5-difluorophenyl)-2-(1H-indol-3-yl)acetamide has been found to exhibit various biochemical and physiological effects. Studies have demonstrated that N-(2,5-difluorophenyl)-2-(1H-indol-3-yl)acetamide inhibits the activity of COX-2, which is involved in the production of prostaglandins, leading to its anti-inflammatory effects. N-(2,5-difluorophenyl)-2-(1H-indol-3-yl)acetamide has also been found to induce apoptosis in cancer cells by activating caspases, which are involved in the programmed cell death pathway. Furthermore, N-(2,5-difluorophenyl)-2-(1H-indol-3-yl)acetamide has been shown to reduce oxidative stress and inflammation in the brain, leading to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
N-(2,5-difluorophenyl)-2-(1H-indol-3-yl)acetamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the laboratory. N-(2,5-difluorophenyl)-2-(1H-indol-3-yl)acetamide has also been found to exhibit a range of biological activities, making it a versatile compound for various research applications. However, one limitation of N-(2,5-difluorophenyl)-2-(1H-indol-3-yl)acetamide is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
For research on N-(2,5-difluorophenyl)-2-(1H-indol-3-yl)acetamide include investigating its potential therapeutic applications and developing novel analogs with improved pharmacological properties.
Synthesis Methods
The synthesis of N-(2,5-difluorophenyl)-2-(1H-indol-3-yl)acetamide involves the reaction of 2,5-difluoroaniline with 3-indolylacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction proceeds through an amide bond formation and yields N-(2,5-difluorophenyl)-2-(1H-indol-3-yl)acetamide as a white solid with a melting point of 225-227°C.
Scientific Research Applications
N-(2,5-difluorophenyl)-2-(1H-indol-3-yl)acetamide has shown promising results in various scientific research applications. Studies have demonstrated that N-(2,5-difluorophenyl)-2-(1H-indol-3-yl)acetamide exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). N-(2,5-difluorophenyl)-2-(1H-indol-3-yl)acetamide has also been found to exhibit anti-tumor effects by inducing apoptosis in cancer cells and inhibiting their proliferation. Furthermore, N-(2,5-difluorophenyl)-2-(1H-indol-3-yl)acetamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
properties
IUPAC Name |
N-(2,5-difluorophenyl)-2-(1H-indol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2N2O/c17-11-5-6-13(18)15(8-11)20-16(21)7-10-9-19-14-4-2-1-3-12(10)14/h1-6,8-9,19H,7H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APNHETRDXRUSTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)NC3=C(C=CC(=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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